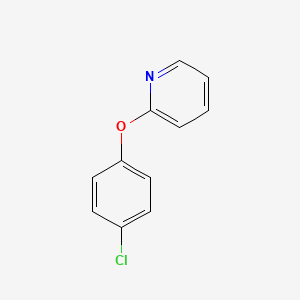

2-(4-Chlorophenoxy)pyridine

Description

Properties

CAS No. |

4783-69-1 |

|---|---|

Molecular Formula |

C11H8ClNO |

Molecular Weight |

205.64 g/mol |

IUPAC Name |

2-(4-chlorophenoxy)pyridine |

InChI |

InChI=1S/C11H8ClNO/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-8H |

InChI Key |

SMINLYVPAJMVQW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

2-(4-Chlorophenoxy)pyridine CAS number and physical properties

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Agrochemical Scientists, and Process Engineers[1]

Executive Summary

The 2-(4-Chlorophenoxy)pyridine motif represents a privileged scaffold in modern discovery chemistry, serving as a critical pharmacophore in both pharmaceutical and agrochemical sectors.[1] Unlike simple commodity chemicals, this moiety functions primarily as a high-value intermediate, imparting lipophilicity and metabolic stability to bioactive molecules.

This guide provides a comprehensive technical analysis of the scaffold, focusing on its synthetic construction via Nucleophilic Aromatic Substitution (

Chemical Identity & Physical Properties

While the unsubstituted parent ether is rarely isolated as a final product, its functionalized derivatives are the primary commercial forms. The following table consolidates the properties of the most relevant CAS-registered derivatives used as building blocks.

Table 1: Key Derivatives and Physical Constants

| Compound Name | CAS Number | Mol. Weight | Melting Point | Appearance | Application |

| 2-(4-Chlorophenoxy)pyridine-3-carboxylic acid | 51362-37-9 | 249.65 | 157–159 °C | White Solid | Pharma Intermediate |

| 2-(4-Chlorophenoxy)-3-nitropyridine | 76893-45-3 | 250.64 | 89 °C | Yellow Solid | Precursor to Amines |

| 5-Bromo-2-(4-chlorophenoxy)pyridine | 28231-69-8 | 284.54 | N/A (Oil/Low Melt) | Off-white Solid | Cross-coupling Partner |

| 2-(4-Chlorophenoxy)pyridine (Core) | Not commonly listed | 205.64 | < 50 °C (Est.)[1] | Viscous Oil | Core Scaffold |

Note on Solubility: These compounds exhibit low solubility in water but high solubility in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM, Chloroform), which dictates the choice of solvent for NMR analysis and reaction media.

Synthetic Methodologies

The construction of the 2-(4-chlorophenoxy)pyridine ether linkage is classically achieved via Nucleophilic Aromatic Substitution (

Mechanistic Pathway:

The reaction relies on the electron-withdrawing nature of the pyridine nitrogen (and additional groups like -NO2 or -COOH), which activates the C-2 position for nucleophilic attack by the phenoxide ion.[1]

Reaction Scheme:

-

Deprotonation: 4-Chlorophenol is treated with a base (

or -

Addition: The phenoxide attacks the C-2 position of the 2-chloropyridine, breaking the aromaticity and forming a Meisenheimer complex.[1]

-

Elimination: The chloride leaving group is expelled, restoring aromaticity and yielding the ether product.

Visualization: Reaction Workflow

Caption: Step-wise mechanistic flow for the synthesis of the 2-(4-chlorophenoxy)pyridine core via S_NAr.

Optimized Experimental Protocol

Objective: Synthesis of 2-(4-chlorophenoxy)-3-nitropyridine (CAS 76893-45-3).[1]

Reagents:

-

2-Chloro-3-nitropyridine (1.0 equiv)[1]

-

4-Chlorophenol (1.1 equiv)[1]

-

Potassium Carbonate (

, 2.0 equiv, anhydrous) -

Solvent: DMF (Dimethylformamide) or Acetonitrile (

)[1]

Step-by-Step Procedure:

-

Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorophenol (1.1 eq) in DMF (5 mL/mmol).

-

Activation: Add anhydrous

(2.0 eq) to the solution. Stir at room temperature for 30 minutes to ensure formation of the potassium phenoxide.-

Critical Insight: Ensure

is finely ground to maximize surface area.

-

-

Addition: Add 2-chloro-3-nitropyridine (1.0 eq) slowly to the reaction mixture.

-

Reaction: Heat the mixture to 80–90 °C for 4–6 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 4:1) or LC-MS.[1]

-

Work-up:

-

Cool the mixture to room temperature.

-

Pour into ice-cold water (10x reaction volume). The product typically precipitates as a solid.

-

Filter the solid and wash with copious water to remove residual DMF and inorganic salts.

-

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel) if necessary.

Applications in Drug & Agrochemical Development[1][3][4][5]

Pharmaceutical: p38 MAP Kinase Inhibitors

The 2-(4-chlorophenoxy)pyridine moiety is a validated pharmacophore in the design of kinase inhibitors, specifically for p38 Mitogen-Activated Protein Kinase (MAPK) .[1]

-

Mechanism: The pyridine nitrogen acts as a hydrogen bond acceptor in the ATP-binding pocket (hinge region), while the 4-chlorophenyl group occupies the hydrophobic pocket II, providing selectivity and potency.[1]

-

Case Study: Research indicates that substitution at the 2-position of the pyridine ring with a 4-chlorophenoxy group significantly enhances anti-proliferative activity against breast (MDA-MB-231) and leukemia (CCRF-CEM) cancer cell lines compared to unsubstituted analogs.[1]

Agrochemical: Herbicides

This scaffold is structurally related to the aryloxyphenoxypropionate class of herbicides (e.g., Fenoxaprop, Clodinafop).

-

Function: These compounds inhibit Acetyl-CoA Carboxylase (ACCase) in grasses.[1] The pyridine ring replaces the traditional benzene ring found in older generation herbicides, often improving crop selectivity and soil half-life.

-

Metabolic Stability: The chlorine atom at the para-position of the phenoxy ring blocks metabolic oxidation (hydroxylation), thereby extending the active duration of the molecule in the field.[1]

Safety & Handling Guidelines

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed or inhaled.[1]

-

Skin/Eye Irritation: Causes serious eye irritation (Category 2A) and skin irritation (Category 2).[1]

-

Environmental: Toxic to aquatic life with long-lasting effects.[1]

Handling Protocols:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place away from strong oxidizing agents. Keep containers tightly sealed to prevent moisture absorption (hygroscopic nature of some pyridine salts).

-

Spill Response: Sweep up solid spills to avoid dust generation.[1] For solutions, absorb with inert material (vermiculite) and dispose of as hazardous chemical waste.

References

-

Stenutz. (n.d.). 2-(4-chlorophenoxy)pyridine-3-carboxylic acid Properties & CAS. Retrieved from [Link]

-

ResearchGate. (2016).[1] Synthesis and Evaluation of Compounds Containing 4-Arylpiperazinyl Moieties Linked to a 2-(Pyridin-3-yl)-1H-Benzimidazole as p38 MAP Kinase Inhibitors. Retrieved from [Link]

-

PubChem. (2025).[1] 2-(4-Chlorophenoxy)-3-nitropyridine Compound Summary. Retrieved from [Link]

Sources

Chemical structure and molecular weight of 2-(4-Chlorophenoxy)pyridine

Technical Monograph: 2-(4-Chlorophenoxy)pyridine

Executive Summary

2-(4-Chlorophenoxy)pyridine (CAS: 4783-69-1) is a pivotal heteroaromatic ether scaffold used extensively in the synthesis of agrochemicals and pharmaceutical agents.[1] Structurally composed of a pyridine ring linked via an ether oxygen to a para-chlorophenyl moiety, it serves as a robust electrophilic pharmacophore in drug discovery, particularly for p38 MAP kinase inhibitors, and as a lipophilic core in herbicidal chemistries. This guide provides a definitive technical analysis of its structure, physicochemical properties, synthesis via nucleophilic aromatic substitution (S_NAr), and analytical characterization.

Part 1: Structural Characterization & Identity

The molecule features a central ether linkage connecting an electron-deficient pyridine ring (at the C2 position) to an electron-rich p-chlorophenyl ring. This biaryl ether motif imparts significant lipophilicity and metabolic stability, making it an ideal bioisostere for diphenyl ethers in medicinal chemistry.

Chemical Identity Table

| Parameter | Detail |

| IUPAC Name | 2-(4-Chlorophenoxy)pyridine |

| CAS Number | 4783-69-1 |

| Molecular Formula | C₁₁H₈ClNO |

| Molecular Weight | 205.64 g/mol |

| Exact Mass | 205.0294 |

| SMILES | Clc1ccc(Oc2ccccn2)cc1 |

| InChI Key | FVAZJGJEENAKRJ-UHFFFAOYSA-N |

Structural Visualization

The following diagram illustrates the connectivity and the key electrophilic/nucleophilic sites relevant to its reactivity.

Caption: Structural connectivity of 2-(4-Chlorophenoxy)pyridine highlighting the ether bridge between the pyridine and chlorophenyl rings.

Part 2: Physicochemical Properties

Understanding the physical state and solubility is critical for assay development and formulation.

| Property | Value / Description |

| Physical State | Low-melting solid or viscous oil (Ambient) |

| Boiling Point | ~300–310°C (Predicted at 760 mmHg) |

| Density | ~1.25 g/cm³ |

| LogP (Octanol/Water) | 3.2 – 3.5 (Highly Lipophilic) |

| Solubility | Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Insoluble in Water |

| pKa (Conjugate Acid) | ~2.5 (Pyridine nitrogen is weakly basic) |

Part 3: Synthesis & Reaction Mechanism

The industrial standard for synthesizing 2-(4-Chlorophenoxy)pyridine is the Nucleophilic Aromatic Substitution (S_NAr) . This pathway is preferred over Ullmann coupling due to milder conditions and the absence of transition metal catalysts.

Mechanism: S_NAr Addition-Elimination

The reaction proceeds via the attack of the 4-chlorophenoxide anion on the 2-chloropyridine. The electronegative nitrogen of the pyridine ring stabilizes the anionic intermediate (Meisenheimer complex), facilitating the displacement of the chloride leaving group.

-

Deprotonation: Base (K₂CO₃) deprotonates 4-chlorophenol to form the phenoxide.

-

Nucleophilic Attack: Phenoxide attacks C2 of 2-chloropyridine.

-

Intermediate Stabilization: The negative charge is delocalized onto the pyridine nitrogen.

-

Elimination: Chloride is expelled, restoring aromaticity.

Caption: S_NAr reaction pathway showing the activation of phenol and the formation of the ether linkage via the Meisenheimer complex.

Experimental Protocol

Note: This protocol is designed for a 10 mmol scale.

-

Reagents:

-

2-Chloropyridine (1.14 g, 10 mmol)

-

4-Chlorophenol (1.28 g, 10 mmol)

-

Potassium Carbonate (K₂CO₃) (2.07 g, 15 mmol, anhydrous)

-

Solvent: DMF (Dimethylformamide) or DMSO (10 mL)

-

-

Procedure:

-

Charge a 50 mL round-bottom flask with 4-chlorophenol, K₂CO₃, and DMF.

-

Stir at room temperature for 15 minutes to generate the phenoxide.

-

Add 2-chloropyridine dropwise.

-

Heat the mixture to 100–110°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of starting material.[2]

-

Workup: Cool to room temperature. Pour into ice-water (50 mL). Extract with Ethyl Acetate (3 x 20 mL).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).

-

Part 4: Analytical Profiling

Validation of the structure is achieved through NMR and Mass Spectrometry.

1H NMR Data (Predicted/Typical in CDCl₃)

The spectrum exhibits distinct regions for the pyridine and phenyl protons.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 8.20 | Doublet (d) | 1H | Pyridine C6-H (Ortho to N) |

| 7.70 | Triplet (td) | 1H | Pyridine C4-H |

| 7.35 | Doublet (d) | 2H | Phenyl C3/C5-H (Ortho to Cl) |

| 7.05 | Doublet (d) | 2H | Phenyl C2/C6-H (Ortho to O) |

| 6.95 | Multiplet | 2H | Pyridine C3-H, C5-H |

Interpretation: The doublet at 8.20 ppm is characteristic of the pyridine proton adjacent to the nitrogen. The symmetrical doublets (7.35 and 7.05 ppm) confirm the para-substituted phenyl ring.

Mass Spectrometry (GC-MS / LC-MS)

-

Molecular Ion (M+): 205.0

-

Isotope Pattern: A characteristic 3:1 ratio for M+ (205) and M+2 (207) peaks is observed due to the Chlorine-35 and Chlorine-37 isotopes.

-

Fragmentation: Loss of the chlorophenyl radical (M-127) typically yields the pyridinyloxy cation.

Part 5: Applications in Drug Discovery

2-(4-Chlorophenoxy)pyridine acts as a privileged scaffold in medicinal chemistry.

-

p38 MAP Kinase Inhibitors: The ether linkage provides flexibility, allowing the pyridine nitrogen to act as a hydrogen bond acceptor in the ATP-binding pocket of kinases. Derivatives of this scaffold have shown efficacy in treating inflammatory diseases.

-

Agrochemicals: Used as an intermediate for "Picolinafen" and related pyridine-based herbicides, where the lipophilic chlorophenoxy group aids in penetrating plant cuticles.

References

-

PubChem. (n.d.). 2-(4-Chlorophenoxy)pyridine Compound Summary. National Library of Medicine. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis and Evaluation of Compounds Containing 4-arylpiperazinyl Moieties Linked to a 2-(pyridin-3-yl)-1H-benzimidazole as p38 MAP Kinase Inhibitors. (Discusses 4-chlorophenoxy pyridine derivatives). Retrieved from [Link]

-

ChemSRC. (n.d.). CAS 4783-69-1 Entry.[1][3][4] Retrieved from [Link]

Sources

2-(4-Chlorophenoxy)pyridine IUPAC name and synonyms

Structural Properties, Synthesis, and Pharmaceutical Utility

Introduction & Core Identity

2-(4-Chlorophenoxy)pyridine represents a privileged structural motif in medicinal chemistry and agrochemical development.[1] Characterized by an ether linkage connecting a π-deficient pyridine ring (at the C2 position) to a π-rich, halogenated benzene ring, this scaffold serves as a critical pharmacophore.[1]

Its utility stems from the biaryl ether bridge , which provides a flexible yet stable geometry capable of occupying hydrophobic pockets in enzymes such as p38 MAP Kinase and Cyclooxygenase-2 (COX-2) .[1] Unlike simple biaryls, the ether oxygen introduces a specific bond angle (~118°) and rotational freedom that enhances binding affinity in sterically demanding active sites.[1]

Nomenclature & Identifiers

| Identifier Type | Value | Notes |

| IUPAC Name | 2-(4-chlorophenoxy)pyridine | Preferred Name |

| Common Synonyms | 4-Chlorophenyl 2-pyridyl ether; 2-(p-Chlorophenoxy)pyridine | Used in patent literature |

| SMILES | Clc1ccc(Oc2ccccn2)cc1 | Useful for cheminformatics |

| Molecular Formula | C₁₁H₈ClNO | |

| Molecular Weight | 205.64 g/mol | |

| Key Derivatives | CAS 51362-37-9 (3-COOH derivative)CAS 76893-45-3 (3-NO₂ derivative) | Common commercially available forms |

Chemical Architecture & Reactivity

The reactivity of 2-(4-chlorophenoxy)pyridine is dominated by the electronic interplay between the two aromatic systems:

-

Pyridine Ring (Electron Deficient): The nitrogen atom pulls electron density, making the C2 and C4 positions susceptible to nucleophilic attack. However, once the phenoxy group is installed, the ether oxygen acts as an electron donor (via resonance), modulating this deficiency.[1]

-

Phenoxy Ring (Electron Rich): The 4-chloro substituent exerts an inductive electron-withdrawing effect (-I), while the ether oxygen donates electron density (+M).[1]

-

Ether Linkage Stability: The C(sp²)–O–C(sp²) bond is robust against hydrolysis under physiological conditions, making it an ideal linker for oral drugs. It is, however, susceptible to oxidative metabolism (e.g., CYP450-mediated O-dealkylation).[1]

Synthesis Protocol: Nucleophilic Aromatic Substitution (SNAr)

The most reliable and scalable method for synthesizing 2-(4-chlorophenoxy)pyridine is Nucleophilic Aromatic Substitution (SNAr) .[1] This pathway leverages the electronegativity of the pyridine nitrogen to facilitate the displacement of a leaving group at the 2-position.[1]

Mechanism of Action

The reaction proceeds via a Meisenheimer Complex intermediate. The 4-chlorophenoxide anion attacks the electron-deficient C2 position of the pyridine.[1] The negative charge is delocalized onto the pyridine nitrogen, stabilizing the transition state before the leaving group (halide) is expelled.[1]

Figure 1: SNAr reaction pathway showing activation and product formation.[1]

Detailed Experimental Protocol

Objective: Synthesis of 2-(4-chlorophenoxy)pyridine (or its 3-substituted derivatives) on a 10 mmol scale.

Reagents:

-

Substrate: 2-Chloropyridine (1.14 g, 10 mmol) [Note: Use 2-chloro-3-nitropyridine for higher reactivity].

-

Nucleophile: 4-Chlorophenol (1.28 g, 10 mmol).[1]

-

Base: Potassium Carbonate (K₂CO₃), anhydrous (2.07 g, 15 mmol).[1]

-

Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) – 20 mL.[1]

Step-by-Step Procedure:

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[1]

-

Deprotonation: Add 4-chlorophenol and K₂CO₃ to the DMF. Stir at room temperature for 30 minutes. Why? This generates the potassium 4-chlorophenoxide, a stronger nucleophile than the neutral phenol.[1]

-

Addition: Add 2-chloropyridine dropwise via syringe.

-

Reaction: Heat the mixture to 90–110°C for 4–6 hours.

-

Validation: Monitor via TLC (Hexane:EtOAc 4:1).[1] The starting phenol spot will disappear.

-

-

Workup:

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexane).

Characterization & Data Analysis

To validate the synthesis, the following spectral signatures must be confirmed.

| Technique | Expected Signal / Value | Structural Assignment |

| ¹H NMR (CDCl₃) | δ 8.20 (dd, 1H) | Pyridine C6-H (Deshielded by N) |

| δ 7.35 (d, 2H) | Phenoxy C3/C5-H (Ortho to Cl) | |

| δ 7.10 (d, 2H) | Phenoxy C2/C6-H (Ortho to Ether) | |

| δ 6.90–7.00 (m, 2H) | Pyridine C3-H / C5-H | |

| ¹³C NMR | ~163 ppm | Pyridine C2 (Ipso to Oxygen) |

| ~129 ppm | Phenoxy C-Cl | |

| Mass Spec (ESI) | m/z 206/208 [M+H]⁺ | Characteristic 3:1 Chlorine isotope pattern |

Pharmaceutical Applications

The 2-(4-chlorophenoxy)pyridine moiety is not merely a passive linker; it is a bioactive scaffold used to optimize Lipophilic Ligand Efficiency (LLE) .[1]

Case Study: p38 MAP Kinase Inhibitors

Research indicates that substituting the 2-position of pyridine with a 4-chlorophenoxy group significantly enhances potency against p38α MAP Kinase , a key target for anti-inflammatory drugs.[1]

-

Mechanism: The chlorophenoxy group occupies a hydrophobic pocket adjacent to the ATP-binding site.[1]

-

SAR Insight: The chlorine atom provides a specific halogen bond or hydrophobic interaction that unsubstituted phenoxy groups lack.

Drug Discovery Workflow

The following diagram illustrates where this scaffold fits into a typical hit-to-lead campaign.

Figure 2: Integration of the 2-(4-chlorophenoxy)pyridine scaffold in kinase inhibitor development.

Safety & Handling

-

Hazards: The compound and its precursors (2-chloropyridine, 4-chlorophenol) are Irritants (Skin/Eye) and potentially Toxic if swallowed .[1]

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.[1]

-

Disposal: Halogenated organic waste streams.

References

-

PubChem. (2025).[1] 2-(4-chlorophenoxy)pyridine-3-carboxylic acid.[1][4] National Library of Medicine.[1] Available at: [Link][1]

-

Ali, R. et al. (2016). Synthesis and Evaluation of Compounds Containing 4-arylpiperazinyl Moieties Linked to a 2-(pyridin-3-yl)-1H-benzimidazole as p38 MAP Kinase Inhibitors. Letters in Drug Design & Discovery. Available at: [Link]

-

Organic Chemistry Portal. (2024).[1][5] Nucleophilic Aromatic Substitution (SNAr). Available at: [Link][1]

-

Stenutz, R. (2025).[1] Data Sheet: 2-(4-chlorophenoxy)pyridine-3-carboxylic acid. Available at: [Link]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. Pyridine synthesis [organic-chemistry.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 7-(1-hydroxy-2-methyl-propyl)-chromeno(2,3-b)pyridin-5-one_53944-28-8_Hairui Chemical [hairuichem.com]

- 5. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

2-(4-Chlorophenoxy)pyridine safety data sheet (SDS) and hazards

This technical guide details the safety, handling, and hazard profile of 2-(4-Chlorophenoxy)pyridine and its functionalized derivatives. These compounds serve as critical scaffolds in the synthesis of p38 MAP kinase inhibitors and agrochemicals.

Executive Summary

2-(4-Chlorophenoxy)pyridine represents a privileged structural motif in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., p38

This guide provides a comprehensive safety profile for the core scaffold and its common derivatives (e.g., 3-carboxylic acid, 5-bromo), addressing the lack of a single, unified SDS for this specific chemical family.

Chemical Identity & Physicochemical Profile

Due to the variability in substitution patterns (e.g., carboxylic acid vs. bromo derivatives), the data below aggregates properties for the 2-(4-chlorophenoxy)pyridine class .

Key Derivatives & Identifiers

| Chemical Name | CAS Number | Molecular Formula | Role in R&D |

| 2-(4-Chlorophenoxy)pyridine-3-carboxylic acid | 51362-37-9 | Key Intermediate (p38 inhibitors) | |

| 5-Bromo-2-(4-chlorophenoxy)pyridine | 28231-69-8 | Cross-coupling partner | |

| 2-(4-Chlorophenoxy)pyridine-3-carbonyl chloride | 51362-50-6 | Acylating agent (High Reactivity) |

Physical Properties (Representative)

-

Physical State: Solid (crystalline powder) or viscous oil depending on substitution.

-

Melting Point: 158°C (for the carboxylic acid derivative).[1]

-

Solubility: Low in water; soluble in DMSO, DMF, DCM, and Ethyl Acetate.

-

Stability: Stable under ambient conditions; acid chlorides are moisture-sensitive.

Hazard Identification (GHS Classification)

Based on Read-Across from CAS 51362-37-9 and 2-chloropyridine precursors.

Signal Word: WARNING

| Hazard Class | Hazard Code | Hazard Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[2] |

| STOT - Single Exposure | H335 | May cause respiratory irritation. |

| Aquatic Toxicity (Chronic) | H412 | Harmful to aquatic life with long-lasting effects. |

Toxicological Insight: The pyridine ring nitrogen can undergo metabolic N-oxidation or form reactive metabolites. The chlorophenoxy moiety adds lipophilicity, potentially increasing bioavailability and tissue retention compared to simple pyridines.

Experimental Safety & Synthesis Protocols

Expertise Note: The primary hazard in working with this scaffold lies in its synthesis, which often utilizes 2-Chloropyridine (highly toxic, dermal hazard) and 4-Chlorophenol (corrosive, toxic).

Protocol: Synthesis of 2-(4-Chlorophenoxy)pyridine Scaffolds

Objective: Safe coupling of 2-chloropyridine derivative with 4-chlorophenol.

-

Preparation (Inert Atmosphere):

-

Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and magnetic stir bar.

-

PPE: Nitrile gloves (double-gloved), lab coat, safety goggles, and face shield (if handling >5g).

-

Engineering Control: All operations must occur within a certified fume hood.

-

-

Reagent Addition:

-

Charge flask with 4-Chlorophenol (1.0 equiv) and Anhydrous

(1.5 equiv). -

Add solvent: DMF or DMSO (0.5 M concentration). Note: DMSO penetrates skin, carrying toxins with it. Handle with extreme care.

-

Add 2-Chloropyridine derivative (1.0 equiv).

-

-

Reaction (Thermal Hazard):

-

Heat to 100–110°C for 2–4 hours.

-

Risk:[2] Thermal runaway is unlikely, but solvent vapors are potent. Ensure condenser water flow is active.

-

-

Work-up (Quench):

-

Cool to room temperature.

-

Pour mixture into Ice/Water slurry. The product typically precipitates.

-

Filtration: Collect solid via vacuum filtration. Wash with water to remove residual DMF/DMSO.

-

Visualization: Synthesis Workflow & Risk Assessment

Caption: Workflow for SNAr synthesis highlighting critical hazard control points (DMSO skin absorption and thermal vapors).

Emergency Response Protocols

Every laboratory handling these compounds must have a self-validating response plan.

| Incident Type | Immediate Action | Technical Rationale |

| Skin Contact | Wash immediately with soap and water for 15 min. Do NOT use ethanol. | Ethanol increases skin permeability, potentially accelerating absorption of the pyridine derivative. |

| Eye Contact | Rinse with water for 15 min, lifting eyelids. Consult ophthalmologist. | Pyridine bases are irritants/corrosives; immediate dilution prevents corneal opacity. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call Poison Control. | Risk of aspiration and secondary esophageal burns from hydrolysis products. |

| Spill (Solid) | Dampen with water to prevent dust. Sweep into hazardous waste. | Preventing dust formation minimizes inhalation risk (H335). |

| Fire | Use | Combustion releases toxic |

Visualization: Emergency Logic Tree

Caption: Decision logic for immediate emergency response, emphasizing the prohibition of ethanol for skin cleanup.

Storage & Disposal

-

Storage: Store in a cool, dry, well-ventilated area. Keep container tightly closed. Store away from strong oxidizing agents and strong acids.

-

Self-Validating Check: If the solid turns yellow/brown, it may be oxidizing or degrading; check purity by TLC/LCMS before use.

-

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Do not flush into surface water or sanitary sewer systems (H412).

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 52192417, 2-(2-chlorophenoxy)pyridin-4-amine (Analog). Retrieved from [Link]

-

Stenutz. 2-(4-chlorophenoxy)pyridine-3-carboxylic acid (CAS 51362-37-9) Data Sheet. Retrieved from [Link]

-

ResearchGate. Synthesis and Evaluation of Compounds Linked to a 2-(Pyridin-3-yl)-1H-Benzimidazole as p38 MAP Kinase Inhibitors. (Discusses the 4-chlorophenoxy scaffold). Retrieved from [Link]

-

ECHA (European Chemicals Agency). C&L Inventory: Pyridine derivatives hazard classification. Retrieved from [Link]

Sources

Literature review of 2-phenoxypyridine derivatives in agrochemicals

Title: The 2-Phenoxypyridine Scaffold in Agrochemicals: A Technical Review of Synthesis, Mechanisms, and Applications

Executive Summary

The 2-phenoxypyridine moiety represents a privileged scaffold in modern agrochemistry, serving as a bioisostere to the diphenyl ether class while offering distinct physicochemical advantages.[1] By replacing a phenyl ring with a pyridine core, chemists introduce a specific nitrogen lone pair that alters lipophilicity (LogP), metabolic stability, and hydrogen-bonding potential.[1] This structural modification has yielded blockbuster active ingredients (AIs) across three major domains: herbicides (e.g., Diflufenican, Picolinafen), insecticides (e.g., Pyriproxyfen), and emerging fungicides .

This guide provides a deep technical analysis of the 2-phenoxypyridine class, detailing the structure-activity relationships (SAR), synthetic methodologies, and validated experimental protocols for researchers in crop protection discovery.

Structural Class & Physicochemical Properties

The core advantage of the 2-phenoxypyridine scaffold lies in the pyridine nitrogen .[1] Unlike the purely lipophilic diphenyl ether, the pyridine ring acts as a π-deficient system, making the C-2 position highly susceptible to nucleophilic attack during synthesis and altering the electronic distribution of the final molecule.

-

Bioisosterism: The pyridine nitrogen reduces the overall lipophilicity compared to a benzene ring (lowering LogP by ~0.5–1.0 units), which often improves systemic translocation within the plant xylem or insect hemolymph.[1]

-

Metabolic Stability: The electron-deficient nature of the pyridine ring makes it less prone to oxidative metabolism (e.g., hydroxylation) compared to electron-rich phenyl rings, prolonging residual activity.

Herbicidal Applications: Phytoene Desaturase (PDS) Inhibition[2][3]

The most commercially significant application of 2-phenoxypyridines is in bleaching herbicides . Compounds like Diflufenican and Picolinafen target the enzyme Phytoene Desaturase (PDS) .[1][2][3]

Mechanism of Action (MoA)

PDS is a key enzyme in the carotenoid biosynthesis pathway.[1][2] It catalyzes the desaturation of colorless phytoene into

DOT Diagram: Carotenoid Biosynthesis & PDS Inhibition [1]

Caption: The carotenoid biosynthesis pathway. 2-Phenoxypyridine herbicides inhibit PDS, preventing the formation of protective carotenoids, leading to chlorophyll destruction and plant death.

Structure-Activity Relationship (SAR)

-

The Ether Bridge: Essential for flexibility, allowing the molecule to fit into the hydrophobic pocket of the PDS enzyme.[1]

-

3-Trifluoromethyl Group: The 3-CF

substitution on the phenoxy ring is critical for activity (seen in both Diflufenican and Picolinafen). It provides lipophilicity and metabolic resistance.[2] -

Amide Linker: The nicotinamide (Diflufenican) or picolinamide (Picolinafen) moiety provides essential hydrogen bonding interactions within the enzyme active site.[1]

Insecticidal Applications: Juvenile Hormone Mimics

While less dominant than in herbicides, the scaffold is vital in insecticides like Pyriproxyfen .[1]

-

Compound: Pyriproxyfen (4-phenoxyphenyl (RS)-2-(2-pyridyloxy)propyl ether).[4]

-

Mechanism: It acts as a Juvenile Hormone Mimic (JHM) .[1][4] It binds to the juvenile hormone receptor, preventing the insect from metamorphosing into a viable adult.[1] It is particularly effective against whiteflies, mosquitoes, and scales.[1]

-

Key Structural Feature: The "double ether" linkage.[1] The 2-phenoxypyridine unit is linked via an aliphatic chain to another aromatic system.

Synthetic Methodologies

The synthesis of 2-phenoxypyridines generally relies on Nucleophilic Aromatic Substitution (S

General Reaction Scheme

DOT Diagram: Synthesis of Pyriproxyfen (Industrial Route)

Caption: Two-step industrial synthesis of Pyriproxyfen. Step 1 involves epoxide ring opening; Step 2 is the critical S_NAr coupling to the pyridine ring.

Experimental Protocols

Protocol A: Synthesis of a 2-Phenoxypyridine Derivative (S Ar)

Target: General synthesis of a 2-phenoxypyridine core.[1]

Reagents:

-

2-Chloropyridine (1.0 eq)

-

Substituted Phenol (e.g., 3-trifluoromethylphenol) (1.1 eq)

-

Potassium Carbonate (K

CO -

Solvent: DMF (Dimethylformamide) or DMSO.[1]

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substituted phenol (10 mmol) in DMF (20 mL).

-

Deprotonation: Add K

CO -

Addition: Add 2-chloropyridine (10 mmol) dropwise.

-

Reaction: Heat the mixture to 100–120°C for 4–8 hours. Monitor progress via TLC (hexane/ethyl acetate 4:1).

-

Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL).

-

Extraction: Extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine (2 x 20 mL) to remove residual DMF.

-

Purification: Dry over anhydrous Na

SO

Protocol B: In Vitro Phytoene Desaturase (PDS) Inhibition Assay

Target: Determine IC

Principle:

This assay uses recombinant E. coli cells expressing the PDS enzyme to convert phytoene to

Materials:

-

E. coli strain (e.g., JM109) transformed with pDS plasmid (carrying pds gene).[1]

-

Substrate: Phytoene (often produced endogenously by cotransforming with crtE and crtB genes).[1]

-

Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl.

Step-by-Step Methodology:

-

Induction: Grow transformed E. coli cultures in LB media until OD

= 0.5. Induce expression (e.g., with IPTG) and incubate at 25°C overnight. -

Cell Lysis: Harvest cells by centrifugation. Resuspend in Lysis Buffer and disrupt via sonication.

-

Incubation:

-

Aliquot 500 µL of cell lysate into test tubes.

-

Add 5 µL of the test compound (dissolved in acetone/DMSO) at varying concentrations (0.1 nM – 100 µM).

-

Incubate at 30°C for 2 hours in the dark (to prevent photo-degradation of carotenoids).

-

-

Extraction: Stop the reaction by adding 1 mL of Methanol/Chloroform (2:1 v/v). Vortex vigorously. Centrifuge to separate phases.

-

Analysis: Collect the lower chloroform phase.[1] Evaporate to dryness under N

stream. Resuspend in HPLC mobile phase. -

Quantification: Analyze via HPLC (C18 column).

Quantitative Data Summary

| Compound Class | Representative AI | Target Enzyme/Receptor | Key Substituents | LogP (Approx) |

| Herbicide | Diflufenican | PDS (Carotenoid path) | 2,4-difluoroanilide, 3-CF | 4.9 |

| Herbicide | Picolinafen | PDS (Carotenoid path) | 4-fluoroanilide, 3-CF | 5.4 |

| Insecticide | Pyriproxyfen | Juvenile Hormone Receptor | 4-phenoxyphenoxy, propyl linker | 5.6 |

| Fungicide | Fenpicoxamid* | Complex III (Qi site) | Picolinamide core (macrocyclic) | 4.2 |

*Fenpicoxamid is a picolinamide derivative, structurally related to the phenoxypyridine class via the pyridine-amide core.

References

-

Mechanism of Action of Phenoxypyridine Herbicides. Pest Management Science. (2017). "Phytoene desaturase inhibitors: Mode of action and resistance."

-

Synthesis of Pyriproxyfen. Google Patents. (2000).[1] "Process for preparing pyriproxyfen." CN1267422C.[1]

-

Diflufenican Synthesis. Google Patents. (2015).[1] "Method for synthesizing 2-chloro-N-(2,4-difluorophenyl) nicotinamide by one-pot method." CN104402814A.[5]

-

PDS Inhibition Assay. Z. Naturforsch. (1996). "A New Non-Radioactive Assay of Phytoene Desaturase to Evaluate Bleaching Herbicides."[1]

-

Review of Phenoxypyridine Scaffold. Molecules. (2022). "Advancement of Phenoxypyridine as an Active Scaffold for Pesticides."

Sources

- 1. Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK‐2A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advancement of Phenoxypyridine as an Active Scaffold for Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patents.justia.com [patents.justia.com]

- 4. Pyriproxyfen (Ref: S 9318) [sitem.herts.ac.uk]

- 5. CN104402814A - Method for synthesizing 2-chlorine-N-(2,4-difluorophenyl) nicotinamide by one-pot method - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Characterization of 2-(4-Chlorophenoxy)pyridine

Abstract

Introduction: The Significance of 2-(4-Chlorophenoxy)pyridine

The molecule 2-(4-Chlorophenoxy)pyridine belongs to the diaryl ether class of compounds. This structural motif is of significant interest in medicinal chemistry and materials science due to its prevalence in a wide range of biologically active molecules and functional materials.[1] The physical properties of a novel compound, such as its melting and boiling points, are fundamental parameters that dictate its purity, inform purification strategies (e.g., crystallization, distillation), and guide the selection of appropriate reaction and storage conditions.

A thorough literature search indicates a lack of published experimental data for the specific melting and boiling points of 2-(4-Chlorophenoxy)pyridine. This guide, therefore, shifts focus from reporting pre-existing values to empowering the research scientist with the necessary knowledge to:

-

Understand the molecular factors influencing these properties.

-

Synthesize the compound with an awareness of potential impurities.

-

Execute rigorous experimental procedures for accurate determination of its melting and boiling points.

Theoretical Framework and Synthetic Strategy

Molecular Structure and Expected Physicochemical Properties

The physical properties of 2-(4-Chlorophenoxy)pyridine are a direct consequence of its molecular structure. Key features include:

-

Two Aromatic Rings: The pyridine and chlorobenzene rings contribute to a rigid molecular structure, likely resulting in a crystalline solid at room temperature.

-

Ether Linkage: The C-O-C ether bond introduces polarity and a degree of conformational flexibility.

-

Chlorine Substituent: The electronegative chlorine atom enhances the molecule's polarity and molecular weight.

-

Pyridine Nitrogen: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing intermolecular interactions.

Collectively, these features suggest that 2-(4-Chlorophenoxy)pyridine will have a relatively high melting point and a significantly higher boiling point due to its molecular weight and polarity.

Proposed Synthesis via Ullmann Condensation

A reliable and well-established method for the synthesis of diaryl ethers is the Ullmann condensation.[1][2] This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide.[1][2] For 2-(4-Chlorophenoxy)pyridine, a logical approach involves the reaction of 4-chlorophenol with 2-chloropyridine.

The reaction is typically performed in the presence of a base, such as potassium carbonate or cesium carbonate, and a copper(I) catalyst in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3][4]

Caption: Workflow for Melting Point Determination.

Boiling Point Determination: Capillary Method

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. [5]This protocol is suitable for small sample volumes.

Protocol:

-

Apparatus Setup: Attach a small test tube containing 2-3 mL of the liquid sample to a thermometer. [5]2. Capillary Inversion: Take a melting point capillary tube and seal one end. Place the capillary tube into the test tube with the open end down.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil). The sample level should be below the oil level.

-

Observation: Heat the bath gently. [5]As the temperature rises, air trapped in the capillary will bubble out. As the boiling point is approached, a continuous and rapid stream of bubbles will emerge from the capillary tip. [6]5. Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The moment the stream of bubbles stops and the liquid just begins to enter the capillary tube, record the temperature. This is the boiling point, as it is the temperature where the external pressure equals the internal vapor pressure. [6][7]6. Pressure Correction: Always record the atmospheric pressure at the time of the experiment, as boiling points are pressure-dependent.

Caption: Workflow for Boiling Point Determination.

Data Summary and Safety Precautions

Physicochemical Data Table

| Property | Reported Value | Predicted Range | Experimental Value |

| Melting Point | Not available in literature | Solid at room temperature | To be determined (TBD) |

| Boiling Point | Not available in literature | > 200 °C (at atm. pressure) | To be determined (TBD) |

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-(4-Chlorophenoxy)pyridine is not available, prudent safety measures should be adopted based on its constituent parts: chlorinated aromatic compounds and pyridines.

-

Personal Protective Equipment (PPE): Always wear a lab coat, splash-proof safety goggles, and nitrile gloves. [7]* Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors or dust. [8]* Handling: Avoid contact with skin, eyes, and clothing. [9][10]In case of contact, wash the affected area thoroughly with soap and water.

-

Ignition Sources: Keep away from open flames and hot surfaces, as related compounds can be flammable. [9]* Disposal: Dispose of chemical waste in accordance with institutional and local regulations.

Conclusion

The characterization of a novel compound such as 2-(4-Chlorophenoxy)pyridine is a foundational step in its scientific evaluation. This guide provides the essential theoretical context and detailed, field-proven experimental protocols for the accurate determination of its melting and boiling points. By adhering to these methodologies, researchers can generate reliable and reproducible data, ensuring the scientific integrity of their work and enabling further development in their respective fields.

References

- Vertex AI Search. (n.d.). 2,4-Dichloropyridine C5H3Cl2N, Formula,NMR,Boiling Point,Density,Flash Point - Guidechem. Retrieved February 9, 2026.

-

Wikipedia. (n.d.). 2-Chloropyridine. Retrieved February 9, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloropyridine. Retrieved February 9, 2026, from [Link]

-

PubChem. (n.d.). 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. Retrieved February 9, 2026, from [Link]

- Al-Delami, K. (2021, July 16). Experimental No. (2) Boiling Point. University of Fallujah.

- Mustafa, R. (2021, September 19). experiment (1) determination of melting points. University of Fallujah.

-

Gujadhur, R. K., Bates, C. G., & Venkataraman, D. (2001). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 3(26), 4315–4317. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(4-chlorophenoxy)-3-chloro-5-trifluoromethyl pyridine. Retrieved February 9, 2026, from [Link]

- Google Patents. (n.d.). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.

-

Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved February 9, 2026, from [Link]

-

ChemWhat. (n.d.). 2-(4-CHLOROPHENOXY)-3-NITROPYRIDINE CAS#: 76893-45-3. Retrieved February 9, 2026, from [Link]

- University of Calgary. (n.d.).

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved February 9, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 2-(3,4-Dichlorophenoxy)pyridine. CompTox Chemicals Dashboard. Retrieved February 9, 2026, from [Link]

-

SciELO México. (n.d.). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Retrieved February 9, 2026, from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved February 9, 2026, from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved February 9, 2026, from [Link]

- Google Patents. (n.d.). Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives.

- SGKmistry. (2020, October 14). Experimental determination of boiling point #experiment #BSc #chemistry #BCU #lab #SGKmistry [Video]. YouTube.

- Scribd. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved February 9, 2026.

-

PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved February 9, 2026, from [Link]

-

PubChemLite. (n.d.). 2-(2-chlorophenoxy)pyridine-4-carbonitrile (C12H7ClN2O). Retrieved February 9, 2026, from [Link]

-

U.S. Environmental Protection Agency. (2025, September 25). Pyridine, 2-[3-(2-chlorophenyl)propyl]-. Substance Details - SRS. Retrieved February 9, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved February 9, 2026, from [Link]

-

JoVE. (2020, March 26). Video: Boiling Points - Procedure. Retrieved February 9, 2026, from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved February 9, 2026, from [Link]

- ResearchGate. (2025, August 5).

-

Royal Society of Chemistry. (n.d.). Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. Retrieved February 9, 2026, from [Link]

-

National Center for Biotechnology Information. (2012, July 17). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PubMed Central. [Link]

Sources

- 1. Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 3. pubs.acs.org [pubs.acs.org]

- 4. prepchem.com [prepchem.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Video: Boiling Points - Procedure [jove.com]

- 8. fishersci.com [fishersci.com]

- 9. carlroth.com [carlroth.com]

- 10. pentachemicals.eu [pentachemicals.eu]

A-021-02: Synthesis of 2-(4-Chlorophenoxy)pyridine via Nucleophilic Aromatic Substitution

Application Note: A-021-02

Introduction

2-(4-Chlorophenoxy)pyridine is a key structural motif found in a variety of biologically active molecules and serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its synthesis from 2-chloropyridine and 4-chlorophenol is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. This application note provides a detailed, field-proven protocol for this synthesis, delving into the mechanistic underpinnings and offering practical insights for researchers in organic synthesis and drug development.

The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when substituted with a good leaving group like chlorine at the 2- or 4-position.[4][5] The reaction with a phenoxide nucleophile proceeds through a well-defined addition-elimination mechanism to form the desired diaryl ether. Understanding the nuances of this reaction is critical for optimizing yield and purity.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 2-(4-Chlorophenoxy)pyridine from 2-chloropyridine and 4-chlorophenol proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is characteristic of electron-deficient aromatic rings bearing a suitable leaving group.[6][7]

Step 1: Nucleophile Formation The reaction is initiated by the deprotonation of 4-chlorophenol by a base, typically a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH), to form the more potent nucleophile, the 4-chlorophenoxide anion.[8]

Step 2: Nucleophilic Attack and Formation of the Meisenheimer Complex The 4-chlorophenoxide anion then attacks the electron-deficient carbon atom at the 2-position of the 2-chloropyridine ring. This position is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen.[4][9] This addition step temporarily disrupts the aromaticity of the pyridine ring, forming a high-energy anionic intermediate known as a Meisenheimer complex.[7] The negative charge in this intermediate is stabilized by resonance, with delocalization onto the electronegative nitrogen atom.[4]

Step 3: Elimination of the Leaving Group In the final step, the aromaticity of the pyridine ring is restored by the elimination of the chloride ion, which is a good leaving group. This results in the formation of the final product, 2-(4-Chlorophenoxy)pyridine.

Figure 1: The SNAr mechanism for the synthesis of 2-(4-Chlorophenoxy)pyridine.

Materials and Methods

Reagents and Equipment

| Reagent/Equipment | Grade/Specification | Supplier | Notes |

| 2-Chloropyridine | ≥99% | Sigma-Aldrich | Corrosive, handle with care. |

| 4-Chlorophenol | ≥99% | Alfa Aesar | Toxic and corrosive. |

| Potassium Hydroxide (KOH) | ≥85% pellets | Fisher Scientific | Caustic, handle with care. |

| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | Acros Organics | Hygroscopic, store under inert gas. |

| Diethyl Ether | Anhydrous, ≥99% | J.T. Baker | Flammable. |

| Saturated Sodium Bicarbonate | ACS Grade | VWR | |

| Brine (Saturated NaCl) | ACS Grade | VWR | |

| Anhydrous Magnesium Sulfate | ACS Grade | EMD Millipore | |

| Round-bottom flask (100 mL) | Borosilicate glass | Kimble | |

| Reflux condenser | Borosilicate glass | Ace Glass | |

| Magnetic stirrer with hotplate | IKA | ||

| Separatory funnel (250 mL) | Borosilicate glass | Pyrex | |

| Rotary evaporator | Büchi |

Experimental Protocol

Figure 2: Experimental workflow for the synthesis of 2-(4-Chlorophenoxy)pyridine.

1. Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add potassium hydroxide pellets (1.2 eq).

-

Add anhydrous dimethyl sulfoxide (DMSO, 40 mL) to the flask. Stir the mixture until the KOH is completely dissolved. This step is exothermic.

-

Once the solution has cooled to room temperature, add 4-chlorophenol (1.0 eq). Stir for 15 minutes to ensure complete formation of the potassium 4-chlorophenoxide salt.

-

To this mixture, add 2-chloropyridine (1.0 eq) dropwise.

-

Attach a reflux condenser to the flask and place the setup in an oil bath on a magnetic stirrer hotplate.

2. Reaction Execution:

-

Heat the reaction mixture to 120 °C and maintain this temperature for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system. The starting materials should be consumed, and a new, less polar spot corresponding to the product should appear.

3. Work-up and Extraction:

-

After 4 hours, remove the heat source and allow the reaction mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a 250 mL separatory funnel containing 100 mL of deionized water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL), followed by brine (1 x 50 mL). The bicarbonate wash is crucial for removing any unreacted 4-chlorophenol.

-

Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

4. Purification:

-

The crude product is purified by flash column chromatography on silica gel.

-

A gradient elution system of hexanes and ethyl acetate (starting from 100% hexanes and gradually increasing the polarity to 9:1 hexanes:ethyl acetate) is typically effective.

-

Collect the fractions containing the pure product (visualized by TLC) and concentrate under reduced pressure to yield 2-(4-Chlorophenoxy)pyridine as a colorless oil or a low-melting solid.

Results and Characterization

Expected Yield and Purity: Following this protocol, typical yields of 2-(4-Chlorophenoxy)pyridine are in the range of 75-85%. The purity, as determined by ¹H NMR and GC-MS, is generally >98%.

| Parameter | Expected Value |

| Yield | 75-85% |

| Purity (¹H NMR) | >98% |

| Purity (GC-MS) | >98% |

| Appearance | Colorless oil or low-melting solid |

¹H NMR Spectroscopy: The structure of the synthesized 2-(4-Chlorophenoxy)pyridine can be confirmed by ¹H NMR spectroscopy.

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.18 (ddd, J = 5.1, 2.0, 0.9 Hz, 1H), 7.68 (ddd, J = 8.3, 7.4, 2.0 Hz, 1H), 7.35 - 7.30 (m, 2H), 7.08 - 7.03 (m, 2H), 6.90 (ddd, J = 7.4, 5.1, 0.9 Hz, 1H), 6.83 (dt, J = 8.3, 0.9 Hz, 1H).[10][11]

¹³C NMR Spectroscopy:

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 163.8, 153.8, 147.9, 139.3, 129.8, 129.7, 122.3, 118.0, 111.4.[12]

Mass Spectrometry: Mass spectrometry provides confirmation of the molecular weight of the product.

-

MS (EI): m/z (%) = 205 (M⁺, 100), 207 ([M+2]⁺, 33), 170, 142, 111, 78. The presence of the M+2 peak at approximately one-third the intensity of the molecular ion peak is characteristic of a compound containing one chlorine atom.[13][14]

Discussion

The choice of a polar aprotic solvent like DMSO is critical for the success of this SNAr reaction. DMSO effectively solvates the potassium cation, leaving the phenoxide nucleophile more "naked" and reactive. The elevated temperature is necessary to overcome the activation energy barrier associated with the disruption of the aromatic system in the Meisenheimer complex.

Alternative methods for the synthesis of diaryl ethers include the Ullmann condensation, which typically requires a copper catalyst and often harsher reaction conditions.[15][16][17][18] For this particular transformation, the SNAr approach is generally more efficient and avoids the use of transition metals.

The purification step is essential to remove any unreacted starting materials and byproducts. Column chromatography provides a reliable method for obtaining highly pure 2-(4-Chlorophenoxy)pyridine.

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of 2-(4-Chlorophenoxy)pyridine from 2-chloropyridine and 4-chlorophenol via a nucleophilic aromatic substitution reaction. The detailed procedure, including mechanistic insights and characterization data, serves as a valuable resource for researchers in organic and medicinal chemistry. The successful synthesis of this important building block opens avenues for the development of novel pharmaceuticals and agrochemicals.

References

-

Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]

-

Chem Help ASAP. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]

- Google Patents. (n.d.). CN101830844A - Preparation method of 2-chloropyridine.

-

Chem Help ASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings [Video]. YouTube. [Link]

-

Patsnap Eureka. (n.d.). Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN104892497A - Synthetic method of 2,4,6-trichloropyridine.

- Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.

-

Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

Chempanda. (n.d.). Pyridines deep dive: Applications and side effects | Blog. Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

- Google Patents. (n.d.). US3153044A - Process for the preparation of 2-chloropyridine.

-

ResearchGate. (n.d.). Figure S29. 13 C NMR spectrum of 2,4,6-tri(4-chlorophenyl)pyridine (5b). Retrieved from [Link]

-

ResearchGate. (n.d.). Amination of 2-halopyridines. [a]. Retrieved from [Link]

-

Organic Letters. (n.d.). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Retrieved from [Link]

-

Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

-

PMC. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Retrieved from [Link]

-

MDPI. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

-

Chemical Science (RSC Publishing). (2022, October 17). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Retrieved from [Link]

-

SciELO México. (n.d.). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Retrieved from [Link]

- Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

US EPA. (2025, September 22). Registration Review of Pyridine and Pyrimidine Herbicides. Retrieved from [Link]

-

MSU chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

-

Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine... | Study Prep. Retrieved from [Link]

-

Patsnap Eureka. (n.d.). Method for synthesizing 4-chloro-pyridine. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Retrieved from [Link]

-

ResearchGate. (2025, August 5). The Ullmann Ether Condensation. Retrieved from [Link]

-

PubMed. (n.d.). H-bonding effects on the IR and NMR spectra of N-tosyl-amino acid 2,6-bishydroxylmethyl pyridine monoesters. Retrieved from [Link]

-

bioanalytik.uni-saarland.de. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

RSC Publishing. (n.d.). Mass-analyzed threshold ionization spectroscopy of pyridine. Structural distortion in the first excited state. Retrieved from [Link]

Sources

- 1. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 2. chempanda.com [chempanda.com]

- 3. nbinno.com [nbinno.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. rsc.org [rsc.org]

- 11. 2-Chloropyridine(109-09-1) 1H NMR [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Ullmann Reaction [organic-chemistry.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 18. Ullmann condensation - Wikipedia [en.wikipedia.org]

SNAr reaction conditions for 2-chloropyridine and 4-chlorophenol

Executive Summary

This guide details the protocol for the synthesis of 2-(4-chlorophenoxy)pyridine via Nucleophilic Aromatic Substitution (

This note provides two validated protocols:

-

Standard Protocol: Cost-effective, scalable using Potassium Carbonate (

) in DMF. -

High-Performance Protocol: Accelerated reaction using Cesium Carbonate (

) in DMSO, leveraging the "Cesium Effect" for enhanced solubility and nucleophilicity.

Mechanistic Foundation

The reaction proceeds via an Addition-Elimination mechanism. Success depends on the synchronous management of the nucleophile's strength and the electrophile's activation.

The Electrophile: 2-Chloropyridine

Unlike benzene, the pyridine ring is

The Nucleophile: 4-Chlorophenol

Phenols (

Reaction Pathway Visualization

The following diagram illustrates the formation of the anionic Meisenheimer complex and the subsequent restoration of aromaticity.

Caption: The

Critical Reaction Parameters

Solvent Selection

Polar aprotic solvents are required to solvate the metal cation (e.g.,

-

DMF (Dimethylformamide): Standard choice. Boiling point (

C) allows sufficient heating. -

DMSO (Dimethyl Sulfoxide): Superior for sluggish reactions due to higher dielectric constant, but harder to remove during workup.

Base Selection[2]

- (Potassium Carbonate): The industrial standard. Effective but requires higher temperatures due to lower solubility in organic solvents.

-

(Cesium Carbonate): The "Cesium Effect." The large ionic radius of

Stoichiometry Table

| Component | Role | Eq. | Rationale |

| 2-Chloropyridine | Electrophile | 1.0 | Limiting reagent (usually). |

| 4-Chlorophenol | Nucleophile | 1.1 - 1.2 | Slight excess ensures complete conversion of the electrophile. |

| Base ( | Proton Scavenger | 1.5 - 2.0 | Excess required to neutralize the HCl byproduct and maintain basicity. |

| Solvent | Medium | [0.2 - 0.5 M] | High concentration preferred for bimolecular kinetics. |

Experimental Protocols

Method A: Standard Protocol ( / DMF)

Best for: Routine synthesis, large scale, cost-sensitive projects.

Reagents:

-

2-Chloropyridine (113.5 g/mol )

-

4-Chlorophenol (128.6 g/mol )

-

Potassium Carbonate (anhydrous, 325 mesh)

-

DMF (Anhydrous)

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line (inert atmosphere is recommended to prevent phenol oxidation).

-

Charging: Add 4-chlorophenol (1.2 equiv) and

(2.0 equiv) to the flask. -

Solvation: Add anhydrous DMF (concentration ~0.5 M relative to pyridine). Stir at room temperature for 15 minutes to allow partial deprotonation (bubbling of

may occur). -

Addition: Add 2-chloropyridine (1.0 equiv) via syringe.

-

Reaction: Heat the mixture to 100–110°C . Stir vigorously.

-

Monitoring: Check via TLC (Hexane/EtOAc 4:1) or LCMS after 4 hours. Reaction typically requires 6–12 hours.

-

-

Workup:

-

Cool to room temperature.[2]

-

Pour the mixture into ice-water (5x reaction volume). The product often precipitates as a solid.

-

If solid: Filter, wash with water and cold hexanes.

-

If oil: Extract with Ethyl Acetate (3x). Wash organics with 1M NaOH (to remove excess phenol), water, and brine. Dry over

.[3]

-

-

Purification: Recrystallization from Ethanol/Water or Flash Chromatography (0-20% EtOAc in Hexanes).

Method B: High-Performance Protocol ( / DMSO)

Best for: Small scale, rapid optimization, or if Method A fails.

Procedure:

-

Follow the setup in Method A, but substitute DMSO as the solvent and

(1.5 equiv) as the base. -

Heat to 80–90°C . The increased reactivity of the cesium phenoxide usually drives the reaction to completion in <4 hours.

-

Workup Note: DMSO is difficult to extract. Pouring into a large excess of water is critical to wash away the DMSO.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of 2-(4-chlorophenoxy)pyridine.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Temperature too low or wet solvent. | Increase temp to 120°C. Ensure DMF is anhydrous (water kills the phenoxide). |

| Unreacted Phenol | Stoichiometry imbalance. | The NaOH wash in the workup is critical. Phenol is soluble in NaOH; the product is not. |

| Dark/Tar Formation | Oxidation of phenol or pyridine decomposition. | Degas solvents with |

| Product is Oily | Residual DMF/DMSO. | Wash organic layer thoroughly with water (5x) or use a lyophilizer if available. |

References

-

Organic Chemistry Portal.

)." Organic Chemistry Portal. Available at: [Link] (Accessed Oct 2023). -

PubChem. "4-Chlorophenol Compound Summary." National Library of Medicine. Available at: [Link] (Accessed Oct 2023).

- Fotsing, J. R., et al. "Synthesis of 2-alkoxypyridines." Journal of Organic Chemistry. (General reference for pyridine ether synthesis conditions).

Sources

Application Note: Optimized Ullmann Coupling Protocol for 2-(4-Chlorophenoxy)pyridine Synthesis

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-(4-chlorophenoxy)pyridine via copper-catalyzed Ullmann ether synthesis. While nucleophilic aromatic substitution (

Strategic Reaction Design

The Challenge

The synthesis of 2-(4-chlorophenoxy)pyridine involves coupling 2-chloropyridine (electrophile) with 4-chlorophenol (nucleophile).

-

Electrophile: The 2-position of pyridine is activated for oxidative addition but the nitrogen atom can chelate copper, potentially poisoning the catalyst.

-

Nucleophile: 4-Chlorophenol is moderately acidic (

) but the chloro-substituent reduces the nucleophilicity of the resulting phenoxide compared to unsubstituted phenol.

The Solution: Ligand-Accelerated Catalysis

To overcome the "poisoning" effect of pyridine and the lower nucleophilicity of the phenol, we employ 1,10-Phenanthroline as a bidentate ligand.

-

Role of Ligand: It stabilizes the Cu(I) species, preventing disproportionation to Cu(0) and Cu(II). It also increases the electron density on copper, facilitating the oxidative addition of the aryl halide.

-

Role of Base: Cesium Carbonate (

) is selected over

Reaction Mechanism

The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle:

-

Ligation: Formation of the active [L-Cu-OAr] species.

-

Oxidative Addition: The 2-chloropyridine adds to the copper center.

-

Reductive Elimination: The C-O bond is formed, releasing the product and regenerating the Cu(I) catalyst.

Figure 1: Catalytic cycle for the ligand-accelerated Ullmann coupling.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Equiv. | MW ( g/mol ) | Quantity (Example) |

| 2-Chloropyridine | Electrophile | 1.0 | 113.54 | 113.5 mg (1 mmol) |

| 4-Chlorophenol | Nucleophile | 1.2 | 128.56 | 154.3 mg (1.2 mmol) |

| Copper(I) Iodide (CuI) | Catalyst | 0.1 (10 mol%) | 190.45 | 19.0 mg |

| 1,10-Phenanthroline | Ligand | 0.2 (20 mol%) | 180.21 | 36.0 mg |

| Cesium Carbonate ( | Base | 2.0 | 325.82 | 651.6 mg |

| Toluene | Solvent | N/A | N/A | 2.0 mL (0.5 M) |

Note: Toluene is chosen for ease of workup. For difficult substrates, switch to DMF or DMSO and increase temp to 120°C.

Step-by-Step Procedure

Phase 1: Reaction Setup (Inert Atmosphere Critical)

-

Prepare Glassware: Oven-dry a 10 mL reaction vial or Schlenk tube equipped with a magnetic stir bar.

-

Solids Addition: Add CuI (10 mol%), 1,10-Phenanthroline (20 mol%),

(2.0 equiv), and 4-Chlorophenol (1.2 equiv) to the vial.-

Checkpoint: The CuI should be off-white/tan. If green, it is oxidized; discard.

-

-

Purge: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (

) to remove oxygen.-

Why? Oxygen promotes Cu(I) oxidation and homocoupling of the phenol.

-

-

Liquids Addition: Syringe in anhydrous Toluene (2.0 mL) and 2-Chloropyridine (1.0 equiv) under positive inert gas pressure.

Phase 2: Reaction

-

Heating: Place the vial in a pre-heated oil block at 110°C .

-

Stirring: Stir vigorously (800+ rpm). The heterogeneity of the base requires good mixing.

-

Monitoring: Run the reaction for 16–24 hours .

-

Visual Check: The mixture typically turns from a cloudy suspension to a dark brown/greenish slurry. A deep purple color may indicate oxidation of the ligand/copper complex (undesirable but sometimes active).

-

Phase 3: Workup & Purification

-

Cooling: Allow the mixture to cool to room temperature.

-

Filtration: Dilute with Ethyl Acetate (EtOAc, 10 mL) and filter through a pad of Celite to remove inorganic salts (

, Cu salts). Wash the pad with EtOAc. -

Extraction: Transfer filtrate to a separatory funnel. Wash with:

-

1M NaOH (

mL) – Critical Step: Removes unreacted 4-chlorophenol. -

Brine (

mL).

-

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo. -

Chromatography: Purify via silica gel flash chromatography.

-

Eluent: Hexanes:EtOAc (Gradient 95:5 to 80:20).

-

Product: 2-(4-Chlorophenoxy)pyridine is typically a white to off-white solid or colorless oil.

-

Figure 2: Experimental workflow for the synthesis.

Quality Control & Troubleshooting

Analytical Data (Expected)

-

TLC:

in 9:1 Hexanes:EtOAc. (Stain: UV active; Pyridines may also stain with Iodine). -

1H NMR (

):- 8.2 (dd, 1H, Pyridine-H6)

- 7.7 (td, 1H, Pyridine-H4)

- 7.35 (d, 2H, Ar-H, chlorophenyl)

- 7.10 (d, 2H, Ar-H, chlorophenyl)

- 7.0 (m, 1H, Pyridine-H5)

- 6.9 (d, 1H, Pyridine-H3)

Troubleshooting Table

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning or Oxygen ingress. | Ensure CuI is white/tan. Degas solvents thoroughly. Increase catalyst loading to 20 mol%. |

| Starting Material (Phenol) persists | Incomplete coupling. | Verify base quality ( |

| Blue/Green Reaction Mixture | Cu(II) formation (Oxidation).[1] | Oxygen leak. Repeat with stricter inert atmosphere techniques. Add 5 mol% Ascorbic Acid as reductant. |

| Product contaminated with Phenol | Poor workup. | Increase the number of 1M NaOH washes. Phenol is acidic and must be deprotonated to stay in the aqueous phase. |

Safety & Handling

-

2-Chloropyridine: Toxic by inhalation and skin contact. Handle in a fume hood.

-

Copper(I) Iodide: Irritant. Toxic to aquatic life. Dispose of heavy metal waste separately.

-

Pressure: Heating toluene to 110°C in a sealed vessel generates pressure. Use appropriate pressure-rated vials or a reflux condenser setup.

References

-

Classic Ullmann Chemistry: Ullmann, F. (1903). Über eine neue Bildungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft.

-

Ligand-Accelerated Ullmann: Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research.

-

Mechanism of C-O Coupling: Tye, J. W., Weng, Z., Giri, R., & Hartwig, J. F. (2008). Copper(I) Phenoxide Complexes in the Etherification of Aryl Halides. Angewandte Chemie International Edition.

-

Optimized Conditions for Pyridines: Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers. Journal of Organic Chemistry.

-

General Protocol Reference: Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition.

Sources

Catalytic Etherification of Pyridine Derivatives: A Strategic Guide to C-O Bond Formation

Executive Summary & Strategic Context

Pyridine ethers are ubiquitous pharmacophores, present in blockbuster drugs like Esomeprazole (Nexium) and Rifaximin . While Nucleophilic Aromatic Substitution (

For modern drug discovery, where "unactivated" pyridines (e.g., 3-halopyridines) or electron-rich substrates are common, Metal-Catalyzed Cross-Coupling is the required methodology. This guide details the two dominant catalytic manifolds—Palladium (Buchwald-Hartwig) and Copper (Ullmann-type) —providing validated protocols to overcome the high energy barrier of C-O reductive elimination.

Strategic Decision Matrix

Before selecting a protocol, analyze your substrate's electronics. The position of the halogen on the pyridine ring dictates the method.

Figure 1: Decision tree for selecting the optimal etherification strategy based on pyridine electronics.

Method A: Palladium-Catalyzed Coupling (Buchwald-Hartwig)

Best For: Unactivated 3-halopyridines, complex primary alcohols, and late-stage functionalization.

The Challenge: Reductive Elimination

The formation of C-O bonds via Pd-catalysis is mechanistically distinct from C-N coupling. The Pd(II)-alkoxide intermediate is highly stable and resistant to reductive elimination. To force this step, bulky, electron-rich phosphine ligands are required to destabilize the ground state of the complex.

Ligand Selection Guide

| Ligand | Best Application | Notes |

| RockPhos | Primary Alcohols | The "Gold Standard" for steric bulk. Excellent for 3-halopyridines. |

| tBuBrettPhos | Phenols / Secondary Alcohols | Higher activity for phenols; tolerates lower temperatures. |

| Mor-DalPhos | Challenging Substrates | Useful when biaryl phosphines fail; distinct bite angle. |

Validated Protocol: RockPhos System

Reagents:

-

Substrate: 3-Bromopyridine derivative (1.0 equiv)

-

Nucleophile: Primary Alcohol (1.2 – 1.5 equiv)

-

Catalyst: RockPhos Pd G3 Precatalyst (1 – 3 mol%)

-

Base:

(1.5 equiv) - Must be anhydrous and finely ground. -

Solvent: Toluene (0.2 M concentration)

Step-by-Step Workflow:

-

Preparation: In a glovebox or under active

flow, charge a reaction vial with the Pd-precatalyst, -

Solvent Addition: Add anhydrous Toluene. Critical: Water content must be <50 ppm to prevent hydroxypyridine formation.

-

Nucleophile Addition: Add the alcohol. If the alcohol is a solid, add it in step 1.

-

Reaction: Seal the vial with a PTFE-lined cap. Heat to 90°C for 12–18 hours.

-

Note: The reaction mixture usually turns from orange to dark brown/black upon completion.

-

-

Workup: Cool to RT. Dilute with Ethyl Acetate. Filter through a pad of Celite/Silica to remove Pd and inorganic salts. Concentrate and purify via flash chromatography.

Method B: Copper-Catalyzed Coupling (Ullmann-Type)[1][2]

Best For: Phenols, cost-sensitive scale-up, and substrates tolerant of higher temperatures (80–120°C).

Mechanism & Modernization

Classical Ullmann chemistry required harsh conditions (>200°C) and stoichiometric copper. Modern protocols utilize bidentate ligands (diamines or diketones) to stabilize the active Cu(I) species and facilitate the oxidative addition of the aryl halide, which is often the rate-limiting step.

Figure 2: Modern Cu(I)/Cu(III) catalytic cycle. The ligand (L) is critical for solubilizing Cu and lowering the activation energy of oxidative addition.

Validated Protocol: CuI/Phenanthroline System

Reagents:

-

Substrate: 3-Iodopyridine (Bromides react slower; Iodides preferred)

-

Nucleophile: Phenol or Alcohol (1.5 equiv)

-

Catalyst: CuI (10 mol%)

-

Ligand: 1,10-Phenanthroline (20 mol%) or 3,4,7,8-tetramethyl-1,10-phenanthroline (

) -

Base:

(2.0 equiv) -

Solvent: Toluene or DMF (if solubility is an issue)

Step-by-Step Workflow:

-

Catalyst Pre-Complexation: In the reaction vial, add CuI and Phenanthroline. Add a small amount of solvent and stir for 5 mins until a homogenous colored complex forms (usually dark red/brown).

-

Reagent Addition: Add the aryl iodide, nucleophile, and base.

-

Deoxygenation: Sparge the headspace with Argon for 2 minutes. Copper catalysts are susceptible to oxidation to inactive Cu(II) by air.

-

Reaction: Seal and heat to 110°C for 24 hours.

-

Workup: Dilute with ether. Wash with aqueous ammonium hydroxide (

) to sequester copper (turns the aqueous layer blue). Dry organic layer and purify.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<10%) | Catalyst Poisoning / Oxidation | Ensure rigorous |

| Hydroxypyridine Formation | Water in Solvent | Re-dry solvent over molecular sieves. Check base quality ( |

| Protodehalogenation | Switch to a bulkier ligand (RockPhos) to favor reductive elimination over | |

| Starting Material Remains | Oxidative Addition Failure | Switch from Aryl Bromide to Aryl Iodide. Increase Temp. |

References

-

Maiti, D., & Buchwald, S. L. (2011).[1] Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases.[1][2] Chemical Science, 2(1), 57-68. Link

-